TF-Diol
Overview
Description
Three-furyl diol, commonly referred to as TF-Diol, is a compound characterized by the presence of two hydroxyl groups attached to a furan ring. This compound is notable for its unique chemical properties and its applications in various fields, including polymer science and materials engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
Three-furyl diol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile to form the desired diol. The reaction typically occurs at moderate temperatures, around 50°C, and may require a catalyst to proceed efficiently .
Industrial Production Methods
In industrial settings, three-furyl diol is often produced through a multi-step process that includes the initial synthesis of hydroxyl-terminated polyurethane, followed by its reaction with xylene bismaleimide. This process results in a cross-linked polyurethane with enhanced mechanical properties .
Chemical Reactions Analysis
Types of Reactions
Three-furyl diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) is commonly used for the oxidative cleavage of diols, forming aldehydes and ketones.
Reduction: Catalytic hydrogenation can be employed to reduce the furan ring.
Substitution: Tosylates and mesylates are often used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Three-furyl diol has a wide range of applications in scientific research:
Polymer Science: It is used to modify polyurethanes, enhancing their mechanical properties and self-healing capabilities.
Materials Engineering: The compound is utilized in the development of self-healing materials, which have applications in medical bionics, military, and architecture.
Green Chemistry: Three-furyl diol is explored for its potential in environmentally friendly synthesis routes, reducing the reliance on non-renewable resources.
Mechanism of Action
The mechanism of action of three-furyl diol involves its ability to form reversible covalent bonds. This property is particularly useful in self-healing materials, where the compound can undergo reversible Diels-Alder reactions to repair cracks and damages. The molecular targets include the furan ring and the hydroxyl groups, which participate in these reversible reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrafluorobutanediol: This compound also contains two hydroxyl groups but differs in its fluorinated structure.
Hexafluorobutanediol: Another similar compound with multiple fluorine atoms, used in various industrial applications.
Uniqueness
Three-furyl diol stands out due to its ability to participate in reversible Diels-Alder reactions, making it highly valuable in the development of self-healing materials. Its unique combination of mechanical strength and self-healing properties sets it apart from other diols.
Properties
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2O4/c18-17(19,10-22-11-4-2-1-3-5-11)7-6-12-13-8-16(21)23-15(13)9-14(12)20/h1-7,12-16,20-21H,8-10H2/b7-6+/t12-,13-,14-,15+,16?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAPMSDBPDQSPZ-JYJMZDKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C2C=CC(COC3=CC=CC=C3)(F)F)O)OC1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)/C=C/C(COC3=CC=CC=C3)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113564 | |
Record name | (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209861-02-9 | |
Record name | (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209861-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TF-Diol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GRZ939Y85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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